5-bromo-2-methyl-3-nitrobenzaldehyde
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Overview
Description
5-bromo-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-bromo-2-methyl-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-nitrobenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Reduction: 5-amino-2-methyl-3-nitrobenzaldehyde.
Oxidation: 5-bromo-2-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of functional materials with unique properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-3-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity, while the bromine atom may enhance its lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
2-methyl-3-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
5-bromo-2-methylbenzaldehyde: Similar structure but lacks the nitro group.
Uniqueness
5-bromo-2-methyl-3-nitrobenzaldehyde is unique due to the combination of the bromine, methyl, and nitro groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
355133-91-4 |
---|---|
Molecular Formula |
C8H6BrNO3 |
Molecular Weight |
244 |
Purity |
95 |
Origin of Product |
United States |
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